
Ethyl 2-amino-3-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-methylhexanoate is an organic compound that belongs to the class of esters and amines It is characterized by the presence of an amino group (-NH2) and an ester functional group (-COOEt) in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of 2-amino-3-methylhexanoic acid with ethyl halides, such as ethyl bromide or ethyl chloride, in the presence of a base like sodium hydroxide. This reaction also requires reflux conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-3-methylhexanol.
Substitution: Formation of N-substituted derivatives, depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals, including flavors and fragrances.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological activity.
Comparación Con Compuestos Similares
Ethyl 2-amino-3-methylhexanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-methylbutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-3-methylpentanoate: Similar structure but with a different carbon chain length.
Ethyl 2-amino-3-methylheptanoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of both amino and ester functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-7(3)8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |
Clave InChI |
NIJQNGGUEXDSGO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



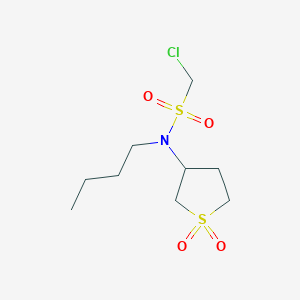
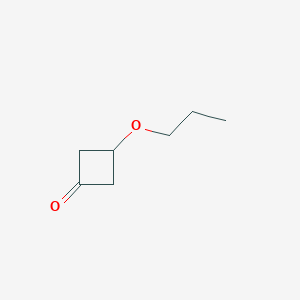
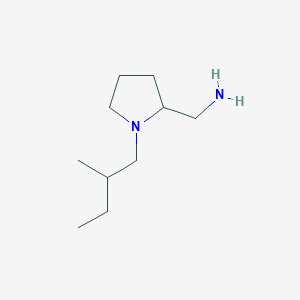
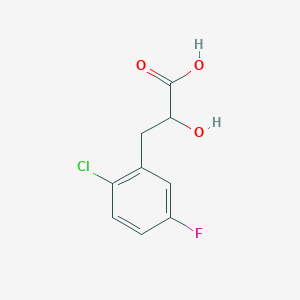
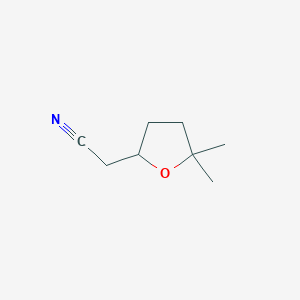
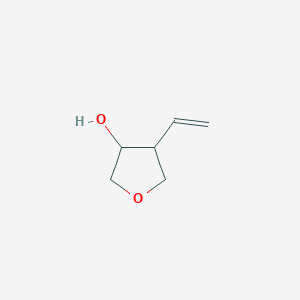
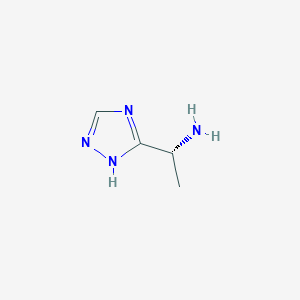

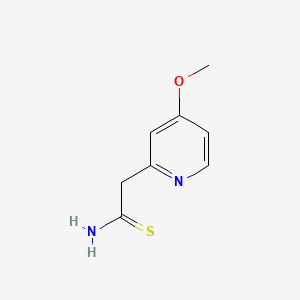

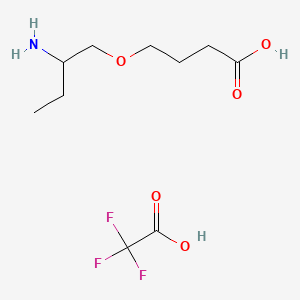

![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
